

# Physical and chemical properties of 2,4-Dihydroxy-6-methylnicotinonitrile

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## Compound of Interest

Compound Name:	2,4-Dihydroxy-6-methylnicotinonitrile
Cat. No.:	B045808

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## An In-depth Technical Guide to 2,4-Dihydroxy-6-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for **2,4-Dihydroxy-6-methylnicotinonitrile** is limited. This guide summarizes the existing information and provides extrapolated data based on structurally related compounds to offer a comprehensive overview for research and development purposes. All extrapolated data should be confirmed through experimental validation.

## Introduction

**2,4-Dihydroxy-6-methylnicotinonitrile**, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyridine ring is a core scaffold in numerous pharmaceuticals, and the presence of hydroxyl, methyl, and nitrile functional groups suggests a potential for diverse chemical reactivity and biological activity. This document provides a summary of its known physical and chemical properties, along with projected data based on analogous structures.

## Physicochemical Properties

Quantitative data for **2,4-Dihydroxy-6-methylnicotinonitrile** is not extensively reported. The following table summarizes the available information and provides estimated values for key properties.

Property	Reported/Estimated Value	Source/Basis
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molar Mass	150.135 g/mol	[1]
CAS Number	67643-17-8	[2]
Appearance	White to off-white crystalline powder (Expected)	Based on related compounds
Melting Point	>200 °C (Decomposition likely)	Extrapolated from similar dihydroxypyridine structures
Boiling Point	Not available (Decomposition expected at high temperatures)	-
Solubility	Limited solubility in water; soluble in polar organic solvents like DMSO and DMF (Expected)	[1]
pKa	No data available. Expected to have acidic protons from the hydroxyl groups.	-

## Chemical Structure and Tautomerism

**2,4-Dihydroxy-6-methylnicotinonitrile** can exist in several tautomeric forms due to keto-enol tautomerism, a common feature of hydroxypyridines. The equilibrium between these forms is influenced by the solvent and solid-state packing. The predominant tautomers are expected to be the pyridone forms, which are often more stable.

Caption: Tautomeric forms of **2,4-Dihydroxy-6-methylnicotinonitrile**.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

## Spectral Properties (Predicted)

While experimental spectra for **2,4-Dihydroxy-6-methylnicotinonitrile** are not readily available, the following table outlines the expected characteristic signals based on its structure and data from analogous compounds.

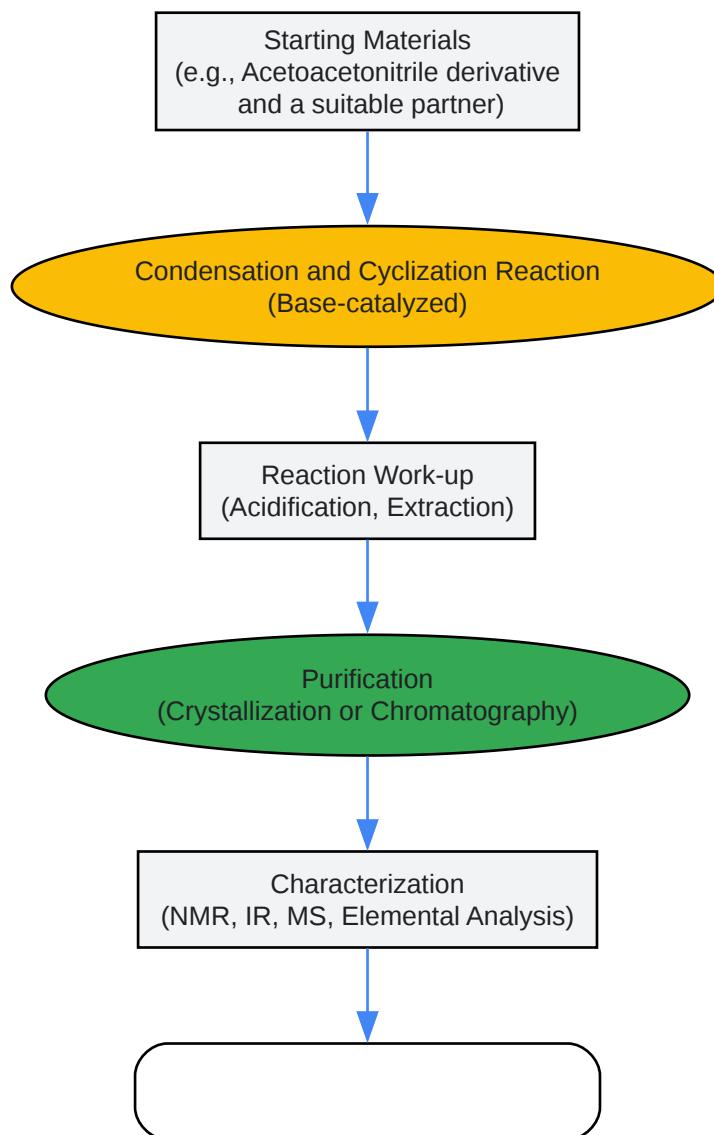
Spectroscopy	Expected Peaks and Signals
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic proton singlet (1H) - Methyl group singlet (3H) - Broad signals for hydroxyl/amine protons (2H), exchangeable with D<sub>2</sub>O</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Signals for quaternary carbons of the pyridine ring</li><li>- Signal for the carbon of the nitrile group (C≡N)</li><li>- Signal for the methyl carbon</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- Broad O-H/N-H stretching band (3200-3500 cm<sup>-1</sup>)</li><li>- C≡N stretching band (around 2220-2260 cm<sup>-1</sup>)</li><li>- C=O stretching band (if pyridone tautomer is present, around 1650-1690 cm<sup>-1</sup>)</li><li>- C=C and C=N stretching bands of the aromatic ring (1400-1600 cm<sup>-1</sup>)</li></ul>
Mass Spectrometry	<ul style="list-style-type: none"><li>- Molecular ion peak (M<sup>+</sup>) corresponding to the molecular weight (150.135)</li></ul>

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2,4-Dihydroxy-6-methylnicotinonitrile** are not published. However, a general synthetic approach can be proposed based on established methods for nicotinonitrile synthesis.

## Proposed Synthetic Workflow

A plausible synthetic route could involve the condensation of an active methylene compound with an appropriate precursor, followed by cyclization.



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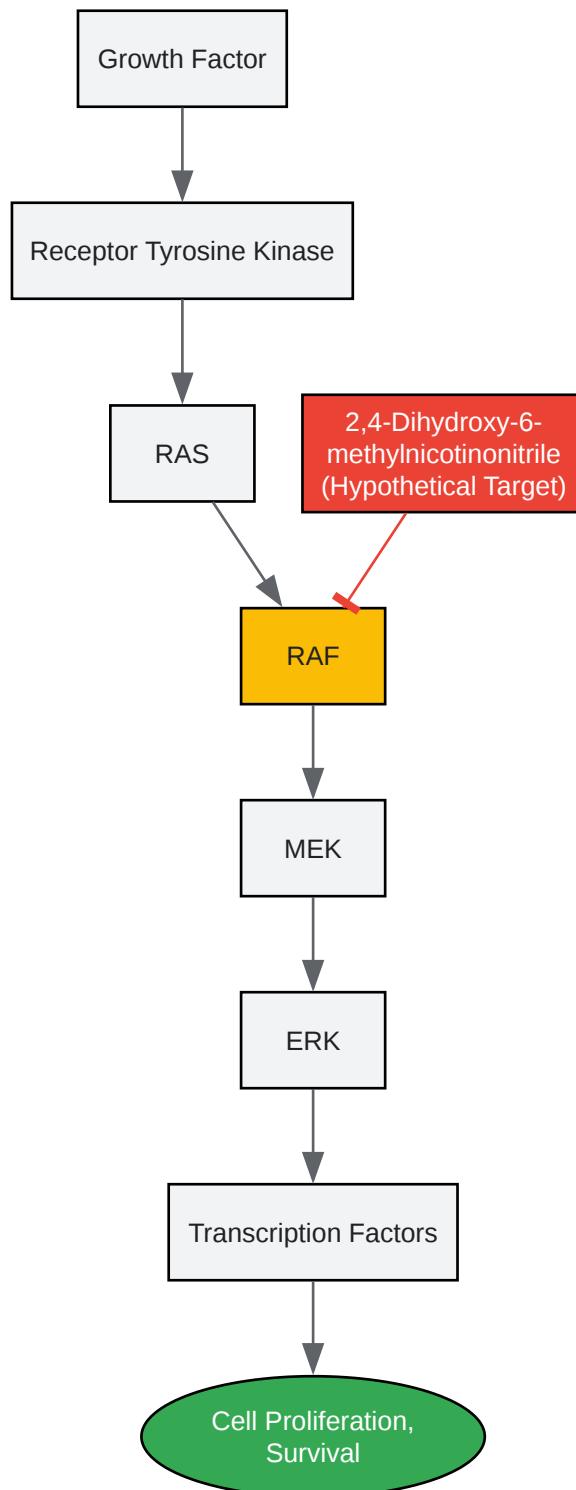
Caption: A generalized workflow for the synthesis and characterization of the target compound.

## Potential Biological Activity and Signaling Pathways

The biological activity of **2,4-Dihydroxy-6-methylnicotinonitrile** has not been explicitly studied. However, the nicotinonitrile scaffold is present in compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4] The dihydroxypyridine moiety is also a key feature in various bioactive molecules.

## Hypothetical Signaling Pathway Involvement

Given the structural similarities to other kinase inhibitors, one could hypothesize that this compound might interact with intracellular signaling pathways, such as the MAP kinase pathway, which is often dysregulated in cancer.



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Caption: Hypothetical inhibition of the RAF kinase in the MAPK signaling pathway.

Important Note: The above pathway is purely illustrative of a potential mechanism of action for a compound of this class and is not based on experimental data for **2,4-Dihydroxy-6-methylnicotinonitrile**.

## Conclusion and Future Directions

**2,4-Dihydroxy-6-methylnicotinonitrile** is a compound with potential for further investigation in drug discovery and materials science. The current lack of comprehensive data highlights an opportunity for foundational research into its synthesis, characterization, and biological evaluation. Future studies should focus on:

- Developing and optimizing a reliable synthetic route.
- Performing detailed spectroscopic and crystallographic analysis to confirm its structure and tautomeric preferences.
- Screening for biological activity against various targets, such as kinases, and in different disease models.

This foundational work is essential to unlock the full potential of this and related nicotinonitrile derivatives.

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